molecular formula C12H16BrNO B11173605 3-bromo-N-(pentan-2-yl)benzamide CAS No. 35390-08-0

3-bromo-N-(pentan-2-yl)benzamide

Cat. No.: B11173605
CAS No.: 35390-08-0
M. Wt: 270.17 g/mol
InChI Key: JSKKHEUEHUJXQM-UHFFFAOYSA-N
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Description

3-bromo-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an N-(pentan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pentan-2-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the N-(pentan-2-yl) group. One common method is the reaction of 3-bromobenzoyl chloride with pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

3-bromo-N-(pentan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Properties

CAS No.

35390-08-0

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15)

InChI Key

JSKKHEUEHUJXQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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